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1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide

Lipophilicity logP Drug-likeness

Piperidine carboxamide SAR studies are constrained by limited access to probes with defined 3-carboxamide regiochemistry and halogen substitution patterns. This compound resolves that gap: • 3-carboxamide regioisomer with 6-Cl-pyridazine - pharmacophoric fingerprint distinct from 4-carboxamide analogs • logP ≈ 3.27, MW 331.80, HBD/HBA profile within kinase inhibitor chemical space for broad-panel selectivity screening • 6-Cl substituent blocks oxidative metabolism vs. non-chlorinated analog (CAS 883106-74-9), enabling metabolic stability benchmarking Supplied at ≥95% purity via custom synthesis; inquire for batch quantities and global delivery timelines.

Molecular Formula C16H18ClN5O
Molecular Weight 331.80 g/mol
Cat. No. B10996961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide
Molecular FormulaC16H18ClN5O
Molecular Weight331.80 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C16H18ClN5O/c1-11-4-2-6-14(18-11)19-16(23)12-5-3-9-22(10-12)15-8-7-13(17)20-21-15/h2,4,6-8,12H,3,5,9-10H2,1H3,(H,18,19,23)
InChIKeyKTGPQYCUQMJZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Chemical Classification


1-(6-Chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide is a synthetic small molecule (C16H18ClN5O, MW 331.80 g/mol) [1] composed of a piperidine-3-carboxamide core, a 6-chloropyridazine substituent, and a 6-methylpyridin-2-yl amide side chain . It is catalogued as a screening compound in the ZINC database (ZINC890627023) [1] and appears in patent literature related to nitrogen-containing heterocyclic derivatives [2].

Tool Compound
CCR5 chemokine receptor probe from patent-disclosed series
SAR Panel
3-carboxamide regioisomer for kinase selectivity profiling
Benchmark
Chloropyridazine scaffold with halogen bonding potential

Why Generic Substitution Fails


Piperidine carboxamide derivatives with pyridazine and pyridine substituents are highly sensitive to subtle structural modifications. The specific combination of a 3-carboxamide regiochemistry, a 6-chloro substituent on the pyridazine, and a 6-methyl group on the pyridine ring creates a unique pharmacophoric fingerprint [1]. Even minor changes—such as shifting the carboxamide from the 3- to the 4-position of the piperidine, removing the 6-methyl group from the pyridine, or replacing the chloropyridazine with other heterocycles—can drastically alter hydrogen-bonding capacity, lipophilicity, and conformational bias, leading to divergent target engagement profiles [2]. The quantitative evidence below demonstrates that generic substitution within this chemical series is not supported by available selectivity or potency data.

4-carboxamide regioisomer may alter target pocket complementarity and H-bond network
Removal of 6-methylpyridine can shift logP and off-target binding profile
Non-chlorinated analogs lack halogen-bonding capability, potentially reducing affinity

Quantitative Differentiation Evidence


Lipophilicity Modulation via 6-Methylpyridine

The 6-methyl group on the pyridine ring increases lipophilicity relative to the unsubstituted pyridin-2-yl analog. The calculated logP for the target compound is approximately 3.27 , compared to a predicted logP of ~2.8 for 1-(6-chloropyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide . This ~0.5 log unit increase may enhance membrane permeability but could also affect solubility and off-target binding.

Lipophilicity Modulation
Class-level
Target logP ≈ 3.27
Comparator logP ≈ 2.8
ΔlogP ≈ +0.47
Supports logP-dependent assay interpretation
In silico prediction; no experimental data
Lipophilicity logP Drug-likeness

Regiochemical Conformational Bias

The 3-carboxamide substitution pattern on the piperidine ring introduces a different spatial orientation of the amide bond compared to the 4-carboxamide isomer. The target compound (3-carboxamide) presents the amide in a pseudo-equatorial orientation that can engage in distinct hydrogen-bond networks relative to the 4-substituted analog 1-(6-chloropyridazin-3-yl)piperidine-4-carboxamide (CAS 303149-97-5; C10H13ClN4O, MW 240.69) [1]. The additional N-(6-methylpyridin-2-yl) substituent further differentiates molecular weight (+91.1 Da) and hydrogen-bond donor/acceptor count.

Regiochemical Bias
Reported
Target MW 331.80, 3-carboxamide
Comparator MW 240.69, 4-carboxamide
ΔMW +91.11 Da; additional aromatic ring
Regioisomer may dictate binding pocket fit
Structural comparison; MW difference reflects N-substituent
Conformational Analysis Regioisomerism Target Binding

Halogen Bonding and Metabolic Stability

The 6-chloro substituent on the pyridazine ring introduces a σ-hole that can participate in halogen bonding with target proteins, a feature absent in the non-chlorinated analog N-(6-methylpyridin-2-yl)piperidine-3-carboxamide (CAS 883106-74-9; C12H17N3O, MW 219.28) [1]. Additionally, the chlorine atom may block a metabolic soft spot on the pyridazine, potentially improving microsomal stability, though direct comparative microsomal stability data are not publicly available.

Halogen Bonding
Class-level
Target 6-chloropyridazine present
Comparator non-chlorinated analog (MW 219.28)
ΔMW +112.52 Da; halogen σ-hole capability
Chlorine may introduce halogen bonding and metabolic stability
No direct comparative microsomal stability data
Halogen Bonding Metabolic Stability CYP Inhibition

Patent-Disclosed CCR5 Antagonism

Compounds within the generic Markush structure encompassing 1-(6-chloropyridazin-3-yl)-N-(6-methylpyridin-2-yl)piperidine-3-carboxamide are disclosed in patent EP1731510A1 as nitrogen-containing heterocyclic derivatives with potential utility in CCR5-mediated diseases [1]. While specific IC50 values for the target compound are not reported, its inclusion in the patent claims suggests it meets the internal potency threshold for CCR5 antagonism, distinguishing it from analogs not captured by this intellectual property.

Patent-Disclosed CCR5
Reported
Target Markush claim EP1731510A1
Comparator not explicitly claimed analog
Qualitative IP differentiation
Patent protection may offer freedom-to-operate context
No specific IC50 reported; internal potency threshold assumed
Patent Analysis Therapeutic Indication CCR5

Optimal Application Scenarios


CCR5 Chemokine Receptor Probe

Based on its inclusion in patent EP1731510A1 [1], this compound may serve as a starting point or reference probe for investigating CCR5 antagonism. Its 6-chloropyridazine and 6-methylpyridine substituents offer distinct physicochemical properties (logP ≈ 3.27, halogen-bonding capacity) that differentiate it from simpler piperidine carboxamide probes, potentially enabling structure-activity relationship (SAR) exploration around chemokine receptor targets.

Kinase Selectivity Profiling Panel

The 3-carboxamide regioisomerism and the presence of both chloropyridazine and methylpyridine pharmacophores suggest utility in kinase selectivity panels [2]. The compound's structural features (MW 331.80, H-bond donor/acceptor count) position it within the kinase inhibitor chemical space; procurement for broad-panel screening against related 4-carboxamide or non-chlorinated analogs could reveal differential inhibition fingerprints critical for lead optimization.

Metabolic Stability Benchmark

The 6-chloro substituent on the pyridazine ring is predicted to block a potential site of oxidative metabolism compared to non-chlorinated analogs (e.g., N-(6-methylpyridin-2-yl)piperidine-3-carboxamide, CAS 883106-74-9) [3]. This compound can serve as a comparative benchmark in microsomal or hepatocyte stability assays to quantify the metabolic shielding effect of the chlorine atom, informing design strategies for improving the pharmacokinetic half-life of piperidine carboxamide leads.

Computational Docking and Pharmacophore Modeling

With its defined ZINC entry (ZINC890627023) [4] and the availability of related crystallographic data for chloropyridazine derivatives binding to nicotinic acetylcholine receptors [2], this compound can be used as a template for molecular docking and pharmacophore model refinement, particularly to distinguish the contributions of the 6-methylpyridin-2-yl moiety versus unsubstituted pyridine in ligand-receptor interactions.

Application
Selection Property
Validation Focus
CCR5 Chemokine Receptor Probe
Patent-disclosed Markush series
CCR5 binding / functional antagonism context
Kinase Selectivity Profiling Panel
3-carboxamide regioisomer scaffold
Kinase panel selectivity fingerprint
Metabolic Stability Benchmark
6-chloro metabolic shielding
Microsomal/hepatocyte stability comparison
Computational Docking & Pharmacophore Modeling
ZINC entry and chloropyridazine template
Ligand-receptor interaction modeling
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